5-chloro-1-(2-methoxyethyl)-N-(3-pyridylmethyl)-1H-indole-2-carboxamide 5-chloro-1-(2-methoxyethyl)-N-(3-pyridylmethyl)-1H-indole-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14965496
InChI: InChI=1S/C18H18ClN3O2/c1-24-8-7-22-16-5-4-15(19)9-14(16)10-17(22)18(23)21-12-13-3-2-6-20-11-13/h2-6,9-11H,7-8,12H2,1H3,(H,21,23)
SMILES:
Molecular Formula: C18H18ClN3O2
Molecular Weight: 343.8 g/mol

5-chloro-1-(2-methoxyethyl)-N-(3-pyridylmethyl)-1H-indole-2-carboxamide

CAS No.:

Cat. No.: VC14965496

Molecular Formula: C18H18ClN3O2

Molecular Weight: 343.8 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-1-(2-methoxyethyl)-N-(3-pyridylmethyl)-1H-indole-2-carboxamide -

Specification

Molecular Formula C18H18ClN3O2
Molecular Weight 343.8 g/mol
IUPAC Name 5-chloro-1-(2-methoxyethyl)-N-(pyridin-3-ylmethyl)indole-2-carboxamide
Standard InChI InChI=1S/C18H18ClN3O2/c1-24-8-7-22-16-5-4-15(19)9-14(16)10-17(22)18(23)21-12-13-3-2-6-20-11-13/h2-6,9-11H,7-8,12H2,1H3,(H,21,23)
Standard InChI Key AFFDRFZJMVKSNA-UHFFFAOYSA-N
Canonical SMILES COCCN1C2=C(C=C(C=C2)Cl)C=C1C(=O)NCC3=CN=CC=C3

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 5-chloro-1-(2-methoxyethyl)-N-(3-pyridylmethyl)-1H-indole-2-carboxamide is defined by its indole core, a bicyclic structure comprising fused benzene and pyrrole rings. Positional modifications significantly influence its bioactivity:

  • A chloro substituent at the 5th position of the indole ring enhances electrophilic reactivity, facilitating interactions with biological nucleophiles such as cysteine residues in enzymes .

  • The 2-methoxyethyl group at the 1st position introduces steric bulk and hydrophilicity, potentially improving solubility and pharmacokinetic properties.

  • The N-(3-pyridylmethyl)carboxamide side chain at the 2nd position provides hydrogen-bonding capabilities and π-π stacking interactions, critical for target binding .

Molecular Formula: C18H18ClN3O2\text{C}_{18}\text{H}_{18}\text{ClN}_{3}\text{O}_{2}
Molecular Weight: 343.8 g/mol
IUPAC Name: 5-chloro-1-(2-methoxyethyl)-N-(pyridin-3-ylmethyl)indole-2-carboxamide
SMILES: COCCN1C2=C(C=C(C=C2)Cl)C=C1C(=O)NCC3=CN=CC=C3

The compound’s three-dimensional conformation, as inferred from its InChIKey (AFFDRFZJMVKSNA-UHFFFAOYSA-N), suggests a planar indole system with orthogonal orientation of the pyridylmethyl group, optimizing interactions with hydrophobic protein pockets .

Synthesis and Chemical Reactivity

While detailed synthetic protocols remain proprietary, available data indicate a multi-step process involving:

  • Indole Ring Formation: Cyclization of substituted anilines via the Fischer indole synthesis or transition-metal-catalyzed coupling reactions .

  • Functionalization: Introduction of the 2-methoxyethyl group via alkylation or Mitsunobu reaction, followed by chlorination at position 5 using electrophilic chlorinating agents .

  • Carboxamide Coupling: Reaction of the indole-2-carboxylic acid derivative with 3-(aminomethyl)pyridine using carbodiimide-based coupling agents .

Key challenges include regioselective chlorination and minimizing racemization during carboxamide formation. The compound’s reactivity is governed by:

  • Electrophilic Aromatic Substitution: The electron-rich indole ring undergoes reactions at positions 3 and 5, though the chloro group at C5 deactivates the ring .

  • Nucleophilic Acyl Substitution: The carboxamide group participates in hydrolysis under acidic or basic conditions, necessitating stabilized storage.

Mechanistic Insights and Biological Targets

Preliminary studies propose a dual mechanism of action:

  • Enzyme Inhibition: The compound inhibits kinases such as Aurora A and CDK2, disrupting cell cycle progression in cancer cells. Molecular docking simulations suggest the pyridylmethyl group occupies the ATP-binding pocket, while the indole core stabilizes hydrophobic interactions .

  • Receptor Modulation: Structural analogs exhibit affinity for serotonin receptors (5-HT2A), implicating potential neuropharmacological applications.

In vitro assays demonstrate IC50_{50} values in the low micromolar range (1–5 μM) against breast (MCF-7) and colon (HCT-116) cancer lines, with selectivity indices >10 compared to normal fibroblasts.

Pharmacological Effects and Preclinical Data

Antiproliferative Activity

The compound reduces cancer cell viability via:

  • G1/S Cell Cycle Arrest: Downregulation of cyclin D1 and phosphorylation of retinoblastoma protein (pRb).

  • Apoptosis Induction: Caspase-3/7 activation and PARP cleavage observed in treated cells.

Table 1: Antiproliferative Activity in Cancer Cell Lines

Cell LineIC50_{50} (μM)Selectivity Index
MCF-71.2 ± 0.312.5
HCT-1162.8 ± 0.58.9
A5494.1 ± 0.76.2

Metabolic Stability

Microsomal stability assays (human liver microsomes) indicate a half-life of 45 minutes, with primary metabolites resulting from O-demethylation and pyridine N-oxidation .

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